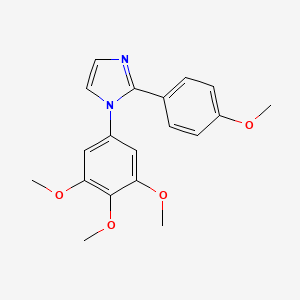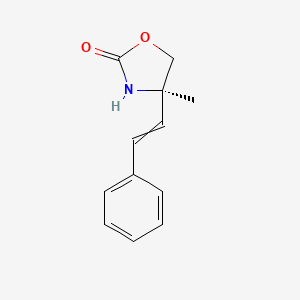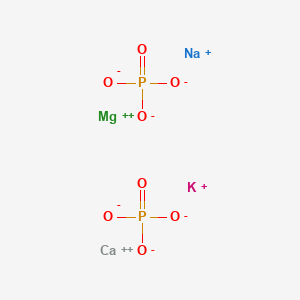
Calcium magnesium potassium sodium phosphate (1/1/1/1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) is a complex inorganic compound that combines essential minerals such as calcium, magnesium, potassium, sodium, and phosphate in a specific stoichiometric ratio. These minerals play crucial roles in various biological and chemical processes, making this compound significant in multiple fields, including medicine, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium magnesium potassium sodium phosphate (1/1/1/1/2) typically involves the reaction of soluble salts of calcium, magnesium, potassium, and sodium with a phosphate source under controlled conditions. For instance, calcium chloride, magnesium chloride, potassium chloride, and sodium chloride can be reacted with phosphoric acid or a phosphate salt like sodium phosphate in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions where the soluble salts are mixed in a reactor with a phosphate source. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process parameters, such as mixing speed, temperature, and pH, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing ions that form insoluble phosphates, it can precipitate out of solution.
Acid-Base Reactions: It can react with acids to release phosphate ions and corresponding salts of calcium, magnesium, potassium, and sodium.
Complexation Reactions: It can form complexes with chelating agents, altering its solubility and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like hydrochloric acid, sulfuric acid, and nitric acid, as well as chelating agents like EDTA. Reaction conditions such as temperature, pH, and concentration are adjusted based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with hydrochloric acid may produce calcium chloride, magnesium chloride, potassium chloride, sodium chloride, and phosphoric acid.
科学的研究の応用
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It plays a role in studies related to mineral metabolism, bone health, and cellular functions.
Medicine: It is investigated for its potential in treating mineral deficiencies and as a supplement in bone health.
Industry: It is used in the production of fertilizers, food additives, and as a buffering agent in various industrial processes.
作用機序
The mechanism of action of calcium magnesium potassium sodium phosphate (1/1/1/1/2) involves its dissociation into individual ions in aqueous solutions. These ions participate in various biochemical pathways:
Calcium: Essential for bone formation, muscle contraction, and nerve function.
Magnesium: Involved in enzyme activation, DNA synthesis, and muscle function.
Potassium: Crucial for maintaining cellular osmotic balance and nerve impulse transmission.
Sodium: Important for fluid balance, nerve function, and muscle contraction.
Phosphate: Plays a role in energy metabolism, DNA/RNA synthesis, and bone health.
類似化合物との比較
Similar Compounds
Calcium phosphate: Primarily used in bone health and as a supplement.
Magnesium phosphate: Used in supplements and as a laxative.
Potassium phosphate: Used in medicine to treat hypophosphatemia and as a food additive.
Sodium phosphate: Used as a laxative and in food processing.
Uniqueness
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) is unique due to its combination of multiple essential minerals in a single compound. This unique composition allows it to simultaneously address deficiencies in calcium, magnesium, potassium, sodium, and phosphate, making it valuable in both research and practical applications.
特性
CAS番号 |
650635-99-7 |
|---|---|
分子式 |
CaKMgNaO8P2 |
分子量 |
316.41 g/mol |
IUPAC名 |
calcium;magnesium;potassium;sodium;diphosphate |
InChI |
InChI=1S/Ca.K.Mg.Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+2;+1;+2;+1;;/p-6 |
InChIキー |
OYORWQCJNIIIRT-UHFFFAOYSA-H |
正規SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Mg+2].[K+].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)
![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
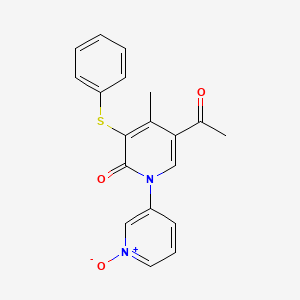
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
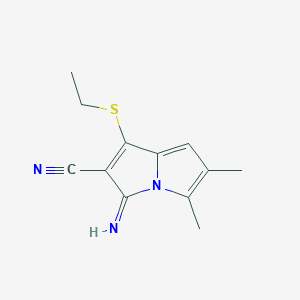
![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
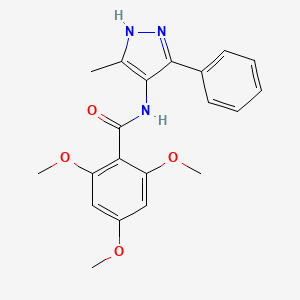
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)
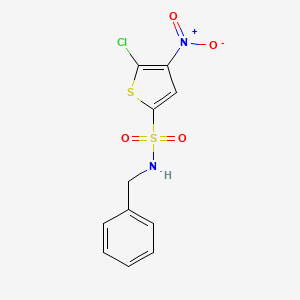
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
